molecular formula C7H7N3O3 B2939701 5-Amino-2-nitrobenzamide CAS No. 73536-37-5

5-Amino-2-nitrobenzamide

Cat. No.: B2939701
CAS No.: 73536-37-5
M. Wt: 181.151
InChI Key: CCEJTEOJAKTTFU-UHFFFAOYSA-N
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Description

5-Amino-2-nitrobenzamide is a nitro-substituted benzamide derivative characterized by an amino group at the 5th position and a nitro group at the 2nd position on the benzene ring.

Properties

IUPAC Name

5-amino-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O3/c8-4-1-2-6(10(12)13)5(3-4)7(9)11/h1-3H,8H2,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCEJTEOJAKTTFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Amino-2-nitrobenzamide can be synthesized through several methods. One common approach involves the direct condensation of carboxylic acids and amines. For instance, the reaction between 5-amino-2-nitrobenzoic acid and ammonia or an amine under suitable conditions can yield 5-Amino-2-nitrobenzamide . Another method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation, which provides a green and efficient pathway for the synthesis of benzamide derivatives .

Industrial Production Methods

Industrial production of 5-Amino-2-nitrobenzamide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and eco-friendliness of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Amino-2-nitrobenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes

Mechanism of Action

The mechanism of action of 5-Amino-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amino group can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

5-Amino-2-nitrobenzoic acid (CAS 13280-60-9)
  • Structure : Differs by replacing the amide (-CONH₂) with a carboxylic acid (-COOH).
  • Properties : Higher acidity (due to -COOH) and lower solubility in organic solvents compared to the amide. Melting point: 234–242°C .
  • Applications : Used as a precursor in dye synthesis or metal coordination chemistry.
2-Amino-5-nitrothiazole (Related Compound A, USP)
  • Structure : Replaces the benzene ring with a thiazole heterocycle.
  • Properties : The thiazole ring enhances bioactivity, as seen in antiparasitic agents like nitazoxanide (CAS 55981-09-4) .
  • Applications : Pharmacologically active scaffolds, contrasting with benzamides’ role as intermediates.
5-Amino-2-methoxy-N,N-dimethylbenzamide (CAS 22802-73-9)
  • Structure : Methoxy (-OCH₃) and dimethylamide (-N(CH₃)₂) substituents.

Physicochemical and Structural Data

Compound Name CAS Number Molecular Formula Molecular Weight Melting Point (°C) Key Functional Groups
5-Amino-2-nitrobenzamide Not explicitly listed C₇H₇N₃O₃ 197.15 (calc.) -NO₂, -NH₂, -CONH₂
5-Amino-2-nitrobenzoic acid 13280-60-9 C₇H₆N₂O₅ 198.13 234–242 -NO₂, -NH₂, -COOH
2-Amino-5-nitrothiazole C₃H₃N₃O₂S 145.14 -NO₂, -NH₂, thiazole ring
5-Amino-2-chloro-N-(2-fluorophenyl)benzamide C₁₃H₁₀ClFN₂O 264.68 -Cl, -F, -CONH-(2-fluorophenyl)

Note: Calculated molecular weights are based on standard atomic masses. Missing data reflects gaps in available evidence.

Electronic and Reactivity Trends

  • Nitro Group Effects: The electron-withdrawing nitro group (-NO₂) in 5-Amino-2-nitrobenzamide reduces electron density on the benzene ring, directing electrophilic substitution to the amino group’s para position. This contrasts with electron-donating groups (e.g., -OCH₃ in 5-Amino-2-methoxy-N,N-dimethylbenzamide), which increase ring reactivity .
  • Amide vs. Carboxylic Acid: The amide group in 5-Amino-2-nitrobenzamide offers greater hydrolytic stability than 5-Amino-2-nitrobenzoic acid’s -COOH, making it preferable for prolonged storage or non-aqueous reactions .

Research Findings and Trends

  • Comparative Stability: Studies on 2-Aminobenzamides suggest that nitro substitution enhances thermal stability but may reduce solubility in polar solvents .
  • Biological Activity: Thiazole analogs (e.g., 2-Amino-5-nitrothiazole) exhibit pronounced antimicrobial properties, whereas benzamide derivatives are more commonly intermediates than active agents .

Biological Activity

5-Amino-2-nitrobenzamide (5A2NBA) is an organic compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article reviews the biological activity of 5A2NBA, focusing on its biochemical interactions, antimicrobial properties, anticancer effects, and molecular mechanisms.

Chemical Structure and Properties

5-Amino-2-nitrobenzamide is characterized by the presence of an amino group at the 5-position and a nitro group at the 2-position on the benzene ring. The molecular formula is C7_7H8_8N2_2O2_2. This unique arrangement contributes to its reactivity and biological activity, making it a subject of interest in medicinal chemistry and biochemistry .

Biochemical Interactions

5A2NBA interacts with various enzymes and proteins, influencing cellular processes. It has been shown to modulate enzyme activities by binding to active sites, which can lead to inhibition or activation of these enzymes. This interaction is crucial for studying biochemical pathways and cellular functions .

Table 1: Summary of Enzyme Interactions

Enzyme Interaction Type Effect
Proteomic enzymesBindingModulation of protein synthesis
Cyclooxygenase-2InhibitionReduced inflammatory response
Dihydrofolate reductaseCompetitive inhibitionDisruption of folate metabolism

Antimicrobial Activity

Research indicates that 5A2NBA exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The compound's mechanism appears to involve the reduction of the nitro group, leading to the formation of reactive intermediates that can damage microbial cells .

Antimicrobial Efficacy Data

  • Gram-positive bacteria : High activity against Staphylococcus aureus.
  • Gram-negative bacteria : Effective against Escherichia coli.
  • Fungal strains : Notable activity against Candida albicans.

Anticancer Properties

5A2NBA has shown promise in anticancer research, particularly due to its ability to induce cytotoxic effects in various cancer cell lines. Studies suggest that the nitro group may undergo reduction within biological systems, forming reactive species that interact with cellular components, potentially leading to apoptosis in cancer cells .

Case Study: Cytotoxicity in Cancer Cell Lines

One study evaluated the cytotoxic effects of 5A2NBA on human breast cancer cell lines. The results indicated a dose-dependent decrease in cell viability:

  • IC50 value : 21.8 µM
  • Mechanism : Induction of apoptosis through reactive oxygen species (ROS) generation.

Molecular Mechanisms

The biological activity of 5A2NBA can be attributed to several molecular mechanisms:

  • Enzyme Inhibition : Binding to specific enzymes alters metabolic pathways.
  • Gene Expression Modulation : Influences transcription factors leading to changes in gene expression related to cell survival and proliferation.
  • Reactive Intermediate Formation : The reduction of the nitro group generates reactive species that can covalently bind to proteins and nucleic acids, disrupting their normal functions .

Stability and Temporal Effects

The stability of 5A2NBA under various conditions is critical for its long-term efficacy. Laboratory studies indicate that while the compound remains stable for extended periods under certain conditions, it may degrade over time, affecting its biological activity. Understanding these temporal dynamics is essential for optimizing its use in therapeutic applications .

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